molecular formula C11H11BrN2OS B11048369 1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one

1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one

Cat. No.: B11048369
M. Wt: 299.19 g/mol
InChI Key: SSIGDMWRFFZHFQ-UHFFFAOYSA-N
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Description

1-(3-AMINO-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-AMINO-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE typically involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, starting from 3-amino-4,6-dimethylthiophene-2-carboxylic acid, bromination can be performed to introduce the bromine atom at the 5-position.

    Introduction of the Ethanone Group: The ethanone group can be introduced via acylation reactions using reagents such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-AMINO-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of appropriate nucleophiles.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-AMINO-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3-AMINO-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    1-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE: This compound lacks the bromine atom at the 5-position.

    1-(3-AMINO-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE: This compound has a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 1-(3-AMINO-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C11H11BrN2OS

Molecular Weight

299.19 g/mol

IUPAC Name

1-(3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C11H11BrN2OS/c1-4-7-9(13)10(6(3)15)16-11(7)14-5(2)8(4)12/h13H2,1-3H3

InChI Key

SSIGDMWRFFZHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Br)C)C(=O)C)N

Origin of Product

United States

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